molecular formula C13H12OS B8731816 Benzene, 1-methoxy-4-(phenylthio)- CAS No. 5633-57-8

Benzene, 1-methoxy-4-(phenylthio)-

Cat. No. B8731816
M. Wt: 216.30 g/mol
InChI Key: QLPJEUPWCYCFKB-UHFFFAOYSA-N
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Patent
US07112697B1

Procedure details

The general procedure was used to convert 4-iodoanisole and thiophenol to the title product. Purification by flash chromatography (hexane/CH2Cl2 [3:1] as the eluent) gave the analytically pure product as a clear oil (416 mg, 96% yield). 1H NMR (300 MHz, CDCl3) δ 7.29 (dt, J=7.72, 2H; Ha, Ha′), 7.13–6.97 (m, 5H; Hc, Hc′, Hd, Hd′, He), 6.77 (d, J=7.54, 2H; Hb, Hb′), 3.67 (s, 3H; methyl protons). 13C NMR (75 MHz, CDCl3) δ 159.74 (C4), 138.54 (C8), 135.29 (C2, C6), 128.85 (C9, C13), 128.08 (C10, C12), 125.66 (C11), 124.17 (C1), 114.90 (C3, C5), 55.23 (C7). Anal. Calcd. for C13H12OS: C, 72.19; H, 5.59; S, 14.82; Found C, 72.34; H, 5.70; S, 14.81.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[C:10]1([SH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([S:16][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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